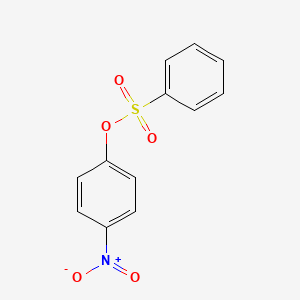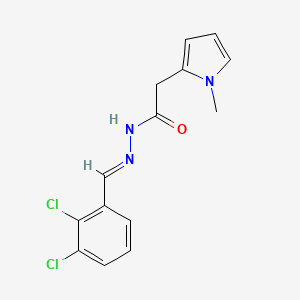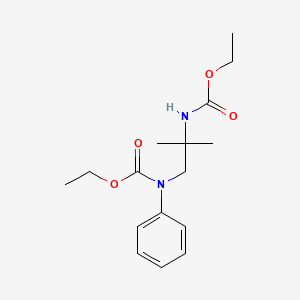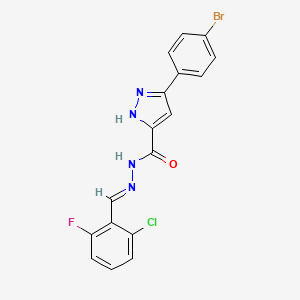
3-(4-Bromophenyl)-N'-(2-chloro-6-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-溴苯基)-N'-(2-氯-6-氟苄叉基)-1H-吡唑-5-甲酰肼是一种复杂的有机化合物,在各个科学研究领域引起了广泛关注。这种化合物以其独特的结构为特征,包括一个溴苯基基团、一个氯氟苄叉基部分和一个吡唑环。
准备方法
合成路线和反应条件
3-(4-溴苯基)-N'-(2-氯-6-氟苄叉基)-1H-吡唑-5-甲酰肼的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
吡唑环的形成: 这可以通过在酸性或碱性条件下,用肼与 β-二酮或 β-酮酯反应来实现。
溴苯基基团的引入: 此步骤涉及使用溴或溴化剂(如 N-溴代琥珀酰亚胺 (NBS))对苯环进行溴化。
苄叉基部分的形成: 这可以通过在适当催化剂存在下,在回流条件下使吡唑衍生物与 2-氯-6-氟苯甲醛反应来实现。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和纯度。这可能包括使用连续流动反应器、先进的纯化技术和工艺强化策略来有效地扩大合成规模。
化学反应分析
反应类型
3-(4-溴苯基)-N'-(2-氯-6-氟苄叉基)-1H-吡唑-5-甲酰肼经历各种类型的化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原可以使用还原剂(如硼氢化钠或氢化锂铝)来实现。
取代: 该化合物中的溴原子和氯原子可以与胺或硫醇等亲核试剂发生亲核取代反应。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在三乙胺等碱存在下,胺类等亲核试剂。
主要形成的产物
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有新官能团的取代衍生物。
科学研究应用
3-(4-溴苯基)-N'-(2-氯-6-氟苄叉基)-1H-吡唑-5-甲酰肼在科学研究中有多种应用:
药物化学: 正在研究其作为抗炎、抗癌和抗菌剂的潜力。
材料科学: 正在探索该化合物在开发具有特定电子或光学特性的新型材料中的应用。
生物学研究: 它用作探针来研究各种生物途径和相互作用。
工业应用: 该化合物用于合成其他复杂分子,并用作某些化学反应的催化剂。
作用机制
3-(4-溴苯基)-N'-(2-氯-6-氟苄叉基)-1H-吡唑-5-甲酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。例如:
分子靶标: 该化合物可能与酶、受体或 DNA 相互作用,导致特定生物过程的抑制或激活。
所涉及的途径: 它可能调节信号通路(如 MAPK/ERK 通路),导致细胞增殖、凋亡或炎症的变化。
相似化合物的比较
类似化合物
- 3-(4-溴苯基)-N'-(2-氯苄叉基)-1H-吡唑-5-甲酰肼
- 3-(4-溴苯基)-N'-(2-氟苄叉基)-1H-吡唑-5-甲酰肼
- 3-(4-氯苯基)-N'-(2-氯-6-氟苄叉基)-1H-吡唑-5-甲酰肼
独特性
3-(4-溴苯基)-N'-(2-氯-6-氟苄叉基)-1H-吡唑-5-甲酰肼的独特之处在于同时存在溴原子和氯原子,与类似物相比,它们赋予了独特的反应性和生物活性。这些卤素与吡唑环和苄叉基部分的组合增强了其在研究和工业中多种应用的潜力。
属性
分子式 |
C17H11BrClFN4O |
|---|---|
分子量 |
421.6 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H11BrClFN4O/c18-11-6-4-10(5-7-11)15-8-16(23-22-15)17(25)24-21-9-12-13(19)2-1-3-14(12)20/h1-9H,(H,22,23)(H,24,25)/b21-9+ |
InChI 键 |
GBLAPGNREOKVDI-ZVBGSRNCSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)F |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


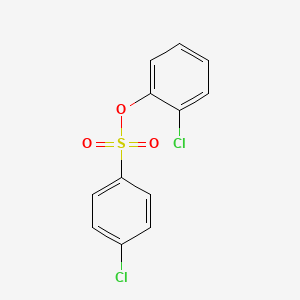
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
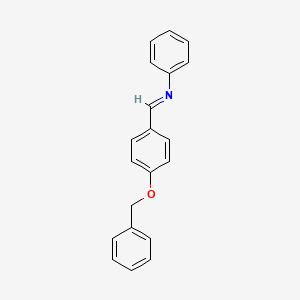
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
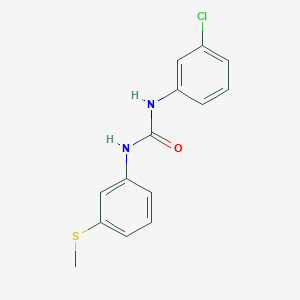
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
